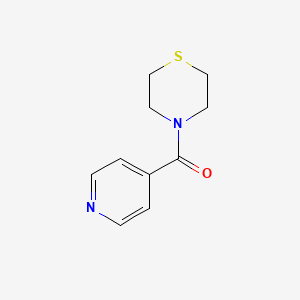
Pyridin-4-yl(thiomorpholino)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-4-yl(thiomorpholino)methanone: is a chemical compound with the molecular formula C10H12N2OS. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a protein kinase inhibitor, making it a valuable tool in studying cell signaling pathways.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
Target of Action
Pyridin-4-yl(thiomorpholino)methanone is a chemical compound that has been synthesized and evaluated for its protein kinase inhibitory potency . The primary targets of Pyridin-4-yl(thiomorpholino)methanone are protein kinases, specifically Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . These kinases play crucial roles in cellular signaling, growth, and differentiation.
Mode of Action
The interaction of Pyridin-4-yl(thiomorpholino)methanone with its targets involves the inhibition of protein kinases. The compound binds to these kinases, preventing them from phosphorylating other proteins and thereby disrupting the signaling pathways they control . This results in changes to cellular processes regulated by these pathways.
Biochemical Pathways
The biochemical pathways affected by Pyridin-4-yl(thiomorpholino)methanone are those regulated by the protein kinases it inhibits. These pathways control a variety of cellular processes, including cell growth, differentiation, and response to external signals . The downstream effects of this inhibition can vary widely depending on the specific cellular context and the other signaling pathways active in the cell.
Result of Action
The molecular and cellular effects of Pyridin-4-yl(thiomorpholino)methanone’s action are primarily related to its inhibition of protein kinases. By preventing these kinases from carrying out their normal function, the compound disrupts the signaling pathways they control . This can lead to changes in cellular processes such as growth and differentiation.
Analyse Biochimique
Biochemical Properties
Pyridin-4-yl(thiomorpholino)methanone has been identified as a relevant scaffold for protein kinase inhibition . It interacts with various enzymes and proteins, particularly protein kinases, and these interactions are critical for its biochemical activity . The planarity of its heterocyclic system was found to be essential for maintaining its protein kinase inhibitory potency .
Cellular Effects
The effects of Pyridin-4-yl(thiomorpholino)methanone on cells are primarily related to its role as a protein kinase inhibitor . By inhibiting protein kinases, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Pyridin-4-yl(thiomorpholino)methanone exerts its effects through binding interactions with biomolecules, particularly protein kinases . Its planar pyrido[3,4-g]quinazoline tricyclic system is mandatory to maintain the protein kinase inhibitory potency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-yl(thiomorpholino)methanone typically involves the reaction of pyridine derivatives with thiomorpholine under specific conditions. One common method includes the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production methods for Pyridin-4-yl(thiomorpholino)methanone are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridin-4-yl(thiomorpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the thiomorpholine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Comparaison Avec Des Composés Similaires
- Pyridin-4-yl(pyrrolidin-1-yl)methanone
- Pyridin-4-yl(piperidin-1-yl)methanone
- Pyridin-4-yl(morpholino)methanone
Comparison: Pyridin-4-yl(thiomorpholino)methanone is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency as a protein kinase inhibitor. The sulfur atom in the thiomorpholine ring can influence the compound’s electronic properties and its interactions with biological targets .
Propriétés
IUPAC Name |
pyridin-4-yl(thiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPKBJDRHCLONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2546866.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2546867.png)
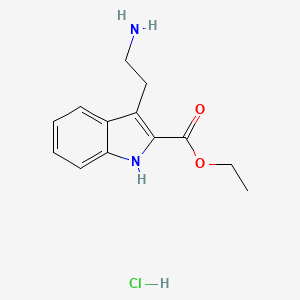
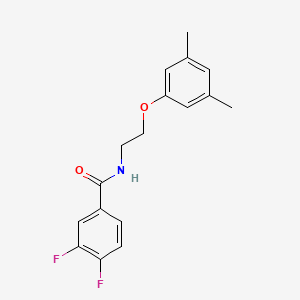
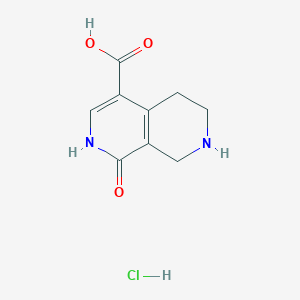
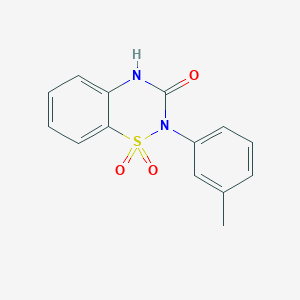
![6-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine](/img/structure/B2546874.png)
![4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2546876.png)
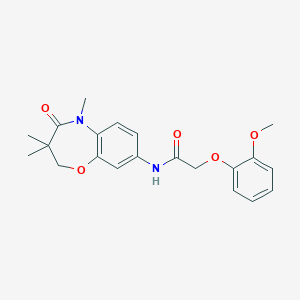
![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2546878.png)
![[2-(Methoxymethyl)oxolan-2-yl]methanamine](/img/structure/B2546881.png)
![2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2546883.png)
![2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B2546887.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B2546888.png)
